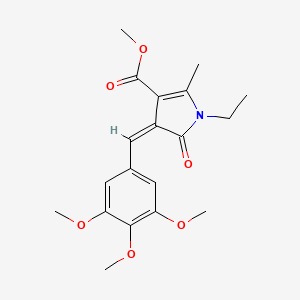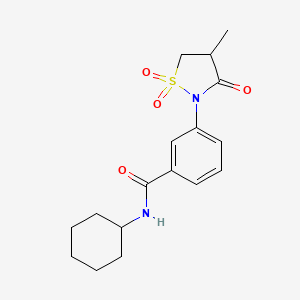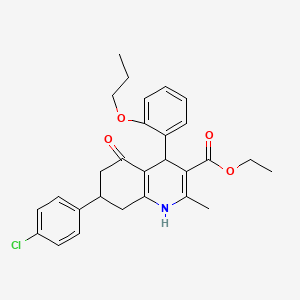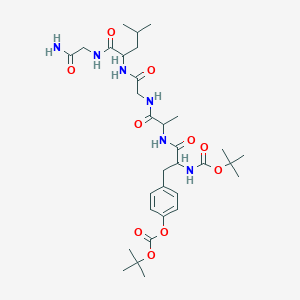![molecular formula C18H14N2O6 B5058472 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5058472.png)
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, also known as BHPT, is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPT is a tetracyclic aromatic compound that contains two hydroxyethyl groups and a phenanthroline moiety.
Wirkmechanismus
The mechanism of action of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is not fully understood. However, studies have shown that this compound can interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. Biochemically, this compound can interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. Physiologically, this compound has been found to exhibit anticancer, antiviral, and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is its potential applications in various fields such as medicinal chemistry, material science, and environmental science. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in biological experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone. One direction is the development of novel this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in the field of optoelectronics. Additionally, the use of this compound as a fluorescent probe for the detection of heavy metal ions in water can be further explored. Finally, the anticancer, antiviral, and antimicrobial activities of this compound can be further investigated to develop new therapeutic agents.
In conclusion, this compound is a complex organic compound that has potential applications in various fields such as medicinal chemistry, material science, and environmental science. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities, and can interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. While this compound has several advantages, such as its potential applications in various fields and ease of synthesis, it also has limitations such as poor solubility in water. There are several future directions for the study of this compound, including the development of novel derivatives, investigation of its potential applications in optoelectronics, and further exploration of its therapeutic potential.
Synthesemethoden
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone can be synthesized through a two-step process. The first step involves the synthesis of 2,7-bis(2-hydroxyethyl)-1,8-diaminonaphthalene by reacting 2,7-dichloro-1,8-naphthalenediamine with ethylene glycol. The second step involves the cyclization of 2,7-bis(2-hydroxyethyl)-1,8-diaminonaphthalene with 2,3-dichloro-1,4-naphthoquinone to form this compound.
Wissenschaftliche Forschungsanwendungen
2,7-bis(2-hydroxyethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anticancer, antiviral, and antimicrobial activities. In material science, this compound has been used as a building block for the synthesis of novel organic materials with optoelectronic properties. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
IUPAC Name |
6,13-bis(2-hydroxyethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c21-7-5-19-15(23)9-1-2-10-14-12(4-3-11(13(9)14)17(19)25)18(26)20(6-8-22)16(10)24/h1-4,21-22H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRBMCMUBGMVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)CCO)C(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)



![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5058444.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5058450.png)
![N-(2-fluorophenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5058457.png)
![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5058473.png)

![2-[(4-iodobenzoyl)amino]-N-propylbenzamide](/img/structure/B5058494.png)